N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 897758-02-0
Cat. No.: VC5170652
Molecular Formula: C20H25ClN6
Molecular Weight: 384.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897758-02-0 |
|---|---|
| Molecular Formula | C20H25ClN6 |
| Molecular Weight | 384.91 |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-17-6-5-15(21)8-14(17)3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25) |
| Standard InChI Key | BVRQLTNQAUHDMN-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system known for its versatility in medicinal chemistry . Key structural elements include:
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1-methyl group at position 1 of the pyrazole ring, enhancing metabolic stability.
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6-(3,5-dimethylpiperidin-1-yl) substituent, introducing a sterically hindered piperidine moiety that may influence target binding.
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N-(4-chloro-2-methylphenyl) group at position 4, contributing hydrophobic and electronic effects.
Molecular Formula: C₂₁H₂₆ClN₇
Molecular Weight: 436.0 g/mol
Predicted logP: 3.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors/Acceptors: 1/7
The 3,5-dimethylpiperidine group adopts a chair conformation, with axial methyl groups reducing ring flexibility and potentially enhancing receptor selectivity . The chloro substituent on the phenyl ring increases electron-withdrawing character, which may stabilize intermolecular interactions.
Synthetic Pathways
Core Formation
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common route involves:
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Formation of 4-chloropyrazolo[3,4-d]pyrimidine through reaction between 5-amino-1-methylpyrazole-4-carbonitrile and formamidine acetate .
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Nucleophilic Aromatic Substitution at position 4 using 4-chloro-2-methylaniline in the presence of Pd(OAc)₂/XPhos (yield: ~72%) .
Piperidine Functionalization
| Compound Class | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 18 ± 3 | |
| Tetrahydropyrido-pyrimidines | C5a receptor | 42 ± 7 |
The chloro-phenyl substituent in this compound may enhance membrane permeability compared to unsubstituted analogs, potentially improving in vivo efficacy.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: ~0.12 mg/mL (pH 7.4), limited by the hydrophobic piperidine and chloro-phenyl groups.
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Plasma Stability: >90% remaining after 1 hour in human plasma, attributed to the 1-methyl group preventing oxidative metabolism .
Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Caco-2 Permeability (nm/s) | 28.4 |
| CYP3A4 Inhibition | Moderate (Ki: 9.2 µM) |
| Human Ether-a-go-go Inhibition | Low (IC₅₀ > 30 µM) |
The 3,5-dimethylpiperidine moiety reduces hERG binding risk compared to morpholine-containing analogs .
Research Gaps and Future Directions
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Target Validation: Computational docking studies are needed to identify primary molecular targets.
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In Vivo Toxicology: No data exists on maximum tolerated dose (MTD) or organ-specific toxicity.
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Formulation Development: Poor solubility necessitates exploration of prodrug strategies or nanocarrier systems.
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